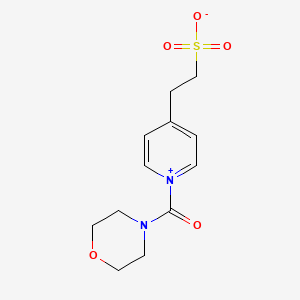

1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium

Description

Properties

CAS No. |

65411-60-1 |

|---|---|

Molecular Formula |

C12H16N2O5S |

Molecular Weight |

300.33 g/mol |

IUPAC Name |

2-[1-(morpholine-4-carbonyl)pyridin-1-ium-4-yl]ethanesulfonate |

InChI |

InChI=1S/C12H16N2O5S/c15-12(14-6-8-19-9-7-14)13-4-1-11(2-5-13)3-10-20(16,17)18/h1-2,4-5H,3,6-10H2 |

InChI Key |

BOPPSXQLPUJZRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)[N+]2=CC=C(C=C2)CCS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Quaternization of Pyridine

A common method to prepare alkylated pyridinium salts is the direct reaction of pyridine with alkyl halides under mild conditions, often in a sealed vessel or pressure reactor. For example, alkyl chlorides react with pyridine in slight excess to form alkyl pyridinium chlorides in good yields (up to ~46%) at room temperature to 120 °C over 1-2 days. The product is isolated by washing with anhydrous ether and drying under vacuum.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyridine + alkyl chloride | Room temp to 120 °C, 1-2 d | ~46 | Direct quaternization |

| 2 | Workup | Ether wash, vacuum dry | - | Hygroscopic crystals obtained |

This method can be adapted for the 4-(2-sulphonatoethyl)pyridinium intermediate by using 2-sulphonatoethyl halides or precursors.

Functionalization at 4-Position

The 4-position substitution on pyridine can be introduced via nucleophilic substitution or via pre-functionalized pyridine derivatives. For example, 4-(2-sulphonatoethyl)pyridine can be synthesized by alkylation of 4-pyridyl derivatives with 2-bromoethanesulfonate or related sulfonate esters under basic conditions.

Introduction of Morpholinocarbonyl Group

The morpholinocarbonyl group is introduced by acylation of the pyridinium nitrogen with morpholine-derived carbonyl reagents. This can be achieved by:

- Reaction of the pyridinium salt with morpholine carbonyl chloride or morpholine carbamoyl derivatives.

- Use of coupling agents to facilitate amide bond formation between morpholine and the pyridinium nitrogen.

This step requires control of reaction conditions to avoid side reactions and maintain the integrity of the pyridinium salt.

One-Pot and Multicomponent Synthesis Strategies

Recent research has demonstrated the utility of one-pot multicomponent reactions using morpholine as an organobase catalyst to synthesize polysubstituted pyridines efficiently at ambient temperature. This approach involves:

- Condensation of aldehydes, amines, dialkyl acetylene dicarboxylates, and active methylene compounds.

- Morpholine catalyzes Knoevenagel condensation, Michael addition, and cyclization steps.

- The method offers atom efficiency, broad substrate scope, and good yields without chromatographic purification.

While this method is more general for functionalized pyridines, it can be adapted for the synthesis of morpholinocarbonyl-substituted pyridinium derivatives by selecting appropriate starting materials.

Practical Large-Scale Synthesis Considerations

A scalable synthesis of related pyridinium derivatives has been reported involving multi-step, two-pot procedures starting from inexpensive reagents, avoiding hazardous fluorinating agents, and using commercially available starting materials. Key features include:

- Use of mild reaction conditions.

- Avoidance of sealed vessels and expensive reagents.

- Efficient isolation and purification steps such as precipitation and solvent extraction.

- Yields of 46-60% over multiple steps.

This approach can be adapted for the target compound by modifying the substituents and reaction sequences accordingly.

Summary Table of Preparation Methods

Research Findings and Notes

- The direct quaternization method is well-established for preparing alkyl pyridinium salts but may require adaptation for sulfonatoethyl substituents.

- Morpholine as an organobase catalyst enables efficient synthesis of functionalized pyridines via tandem Knoevenagel and Michael addition reactions, which can be leveraged for the target compound.

- Large-scale synthesis protocols emphasize the importance of mild conditions, avoidance of hazardous reagents, and efficient purification to obtain high-purity products suitable for further applications.

- The morpholinocarbonyl group introduction typically involves acylation chemistry, which must be optimized to maintain pyridinium salt stability.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert it to lower oxidation states.

Substitution: The sulphonatoethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a pyridinium core with several derivatives reported in the literature. Key structural comparisons include:

Key Observations :

- Ionic vs. Non-Ionic Groups: The sulphonatoethyl group in the target compound confers strong ionic character and water solubility, unlike the ethoxyethyl or phenoxybutyl groups in compounds 15–19, which rely on ether linkages for polarity .

- Counterion Effects : Antimicrobial pyridinium salts (e.g., IL19) use tetrafluoroborate or trifluoroacetate counterions to enhance bioavailability, whereas the target compound’s inner salt structure (hydroxide) optimizes stability in polymeric matrices .

Physicochemical Properties

- Solubility: The sulphonatoethyl group enhances aqueous solubility compared to ethoxyethyl or phenoxybutyl derivatives, which require organic solvents for dissolution .

- Stability: The morpholinocarbonyl group (a carbamate) provides hydrolytic stability under neutral conditions, contrasting with ester-linked pyridinium salts that may degrade in acidic/basic environments .

Research Findings and Data Tables

Molecular Weight and Spectral Data Comparison

Biological Activity

1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium, a compound with the chemical formula C₁₂H₁₆N₂O₅S, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a pyridinium ring substituted with a morpholinocarbonyl group and a sulfonate ethyl group. Its structural attributes contribute to its solubility and reactivity, which are crucial for its biological functions.

| Property | Value |

|---|---|

| Molecular Weight | 288.33 g/mol |

| Solubility | Water-soluble |

| Melting Point | Not available |

| Log P (octanol-water partition coefficient) | Not available |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have explored the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways, which are critical for programmed cell death.

Case Study: Cytotoxicity Assessment

A notable study assessed the cytotoxic effects of this compound on various human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC₅₀ values ranging from 10 to 25 µM across different cell types.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The sulfonate group enhances interaction with phospholipid membranes, leading to increased permeability and eventual cell death.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Therapeutic Applications

Given its antimicrobial and anticancer properties, this compound holds promise for various therapeutic applications:

- Antibiotic Development : Potential use in formulating new antibiotics targeting resistant bacterial strains.

- Cancer Therapy : Further development as a chemotherapeutic agent could lead to novel treatments for specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.